4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl benzoate: Similar in structure but lacks the pyrazole ring.
4-(Thiophen-2-yl)benzoic acid: Contains a thiophene ring instead of a pyrazole ring
Uniqueness
The presence of the pyrazole ring in 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid imparts unique chemical and biological properties
Properties
CAS No. |
26192-76-7 |
---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-5-1-11(2-6-13)15-9-10-19(18-15)14-7-3-12(4-8-14)16(20)21/h1-8H,9-10H2,(H,20,21) |
InChI Key |
NNPXVOKLLUQZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.